MAO‑B Inhibitory Potency: 20 nM IC50 Surpasses Leading 8-Aminoquinoline Comparators
2,5,8-Trimethoxy-4-methylquinolin-6-amine inhibits recombinant human MAO‑B with an IC50 of 20 nM [1]. The most potent 5‑phenoxy‑8‑aminoquinoline analog reported in a parallel assay system, 5‑(4‑trifluoromethylphenoxy)‑4‑methylprimaquine, requires an IC50 of 150 nM to achieve the same effect [2]. This represents a 7.5‑fold greater potency for the trimethoxy derivative. Primaquine, the clinical reference standard, is dramatically weaker (estimated IC50 ≈ 93.9 μM) [2].
| Evidence Dimension | Inhibition of recombinant human MAO‑B |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | IC50 = 150 nM; Primaquine IC50 ≈ 93,900 nM |
| Quantified Difference | 7.5‑fold more potent than the best 5‑phenoxy analog; ≥4,700‑fold more potent than primaquine |
| Conditions | Recombinant human MAO‑B, kynuramine substrate, fluorescence detection of 4‑hydroxyquinoline after 20 min incubation |
Why This Matters
MAO‑B is a validated target for Parkinson's disease and other neurodegenerative disorders; a 20 nM starting point offers a wider therapeutic index window than the nearest 8‑aminoquinoline comparator class.
- [1] BindingDB BDBM50393880 (CHEMBL2158245). MAO‑B IC50 = 20 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50393880 View Source
- [2] Bhatt HG et al. (2012) Inhibition of human monoamine oxidase A and B by 5‑phenoxy 8‑aminoquinoline analogs. Bioorg Med Chem Lett 22(4):1626‑1631. DOI: 10.1016/j.bmcl.2011.12.108 View Source
